Ethyl (3-hydroxyphenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(3-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLZXXMMEDEBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064581 | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-96-8 | |
| Record name | Ethyl 3-hydroxyphenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3-hydroxyphenyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbethoxyaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl-N-(3-hydroxyphenyl)-carbamateethyl 3-hydroxyphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (3-HYDROXYPHENYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2HYG86P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Computational and Theoretical Investigations of Ethyl 3 Hydroxyphenyl Carbamate and Carbamate Systems
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, have become a cornerstone for investigating the properties of carbamate (B1207046) systems. nrel.gov These methods are used to predict a wide range of characteristics, from molecular geometries and vibrational frequencies to electronic properties and reaction energetics, often with a favorable balance of accuracy and computational cost. nrel.govscirp.org
The electronic structure of carbamates is fundamental to their reactivity and interactions. DFT calculations are frequently employed to analyze the distribution of electrons and the nature of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energies of these frontier orbitals are crucial, as they relate to the molecule's ionization potential and electron affinity and can predict its reactivity and the charge transfer processes it may undergo. researchgate.net
Studies have shown a direct linear relationship between the calculated HOMO energy of various carbamates and their experimentally determined anodic peak potentials, highlighting the predictive power of these theoretical models. rsc.org The analysis of molecular orbital densities reveals how different structural components, such as donor and acceptor units, contribute to the electronic landscape of the molecule. researchgate.net For instance, in complex carbamate derivatives, the HOMO is often localized on an electron-donating moiety, while the LUMO resides on an electron-accepting part, which is key to understanding their optical and electronic properties. researchgate.net
Table 1: Quantum Chemical Properties of Selected Carbamate-Related Compounds
| Compound/System | Method/Basis Set | Key Findings |
|---|---|---|
| Various Carbamates | DFT (B3LYP) / 6-31G(d), 6-311++G(2df,2p) | Linear relationship between HOMO energy and redox potentials. rsc.org |
| Carbazole-based Oligomers | DFT (B3LYP) / 6-31G(d) | Analysis of HOMO-LUMO gaps and molecular orbital densities to predict charge transfer processes. researchgate.net |
| Ethyl Benzyl (B1604629) Carbamates | DFT (B3LYP) / 6-311+G(d,p) | B3LYP method accurately describes atomic charges; molecular volume increases with the number of atoms. scirp.org |
| Organic Radicals | DFT (M06-2X) / def2-TZVP | Calculation of geometries, energies, Mulliken charges, and spin densities for a large dataset. nrel.gov |
The stability of the carbamate group is significantly influenced by resonance, which creates a partial double bond character in the C–N bond. nih.govnih.gov This feature restricts free rotation, leading to the possible existence of syn and anti isomers. nih.gov Theoretical and experimental studies have quantified the rotational energy barrier of this C–N bond. nih.govacs.org
The rotational barrier in carbamates is typically 3–4 kcal/mol lower than in analogous amides, a difference attributed to electronic and steric effects from the adjacent ester oxygen. nih.govnih.govacs.org Computational studies using methods like B3LYP/6-31+G* have been successful in calculating these barriers. For example, the rotational barrier in N-phenylcarbamate was calculated to be around 12.5 kcal/mol. nd.edu However, this barrier can be significantly lowered by substituting the nitrogen with a more electron-withdrawing group, such as a pyrimidyl ring, which reduces the barrier to less than 9 kcal/mol. nd.edu This reduction is due to an increase in the single-bond character of the C(carbonyl)-N bond, which has been confirmed by computational data showing an elongation of this bond. nd.edu
Table 2: Calculated Rotational Barriers for C-N Bond in Various Carbamates
| Compound | Method | Calculated Rotational Barrier (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|
| N-Methyl-N-(phenyl)carbamate | Dynamic NMR | 12.3 | nd.edu |
| N-Methyl-N-(pyridyl)carbamate | Dynamic NMR | 10.2 | nd.edu |
| N-Methyl-N-(pyrimidyl)carbamate | B3LYP/6-31+G* | 8.4 | nd.edu |
| Methyl N,N-dimethylcarbamate | Computational Analysis | N/A (Study focuses on solvent effects) | acs.org |
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of carbamates. researchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway.
For example, the mechanism of carbamate formation from the absorption of CO2 by amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) has been investigated using DFT. researchgate.net These studies revealed that water as a solvent is not just a passive medium but plays a crucial role as a reactant, leading to the formation of stable intermediates and facilitating the reaction. researchgate.net The results pointed towards a single-step, third-order reaction as the most probable mechanism. researchgate.net Similarly, DFT has been used to study the synthesis of dimethyl carbonate from methyl carbamate and methanol, showing that the uncatalyzed reaction is unfavorable, but it is significantly catalyzed by acid and base catalysts. researchgate.net Computational investigations into the iridium-catalyzed formation of allyl carbamates from CO2 have also been performed, using DFT to calculate the Gibbs free energy barriers for various transition states in the proposed catalytic cycle. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of carbamate systems and their interactions with larger biological molecules over time. youtube.com These methods are crucial for understanding complex processes like chiral recognition and enzyme inhibition.
Phenylcarbamate derivatives of polysaccharides, such as amylose (B160209) and cellulose (B213188), are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for separating enantiomers. nih.govnih.govabo.fi Molecular modeling helps to elucidate the mechanisms behind this chiral recognition.
The chiral separation ability of these CSPs arises from a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the carbamate derivative and the analyte enantiomers. researchgate.net Computational studies can model the binding of enantiomers to the CSP, revealing differences in binding energies and conformations that lead to separation. For instance, studies on dansyl amino acid enantiomers binding to a chiral micelle made of poly(SULV), an amino acid-based molecular micelle, used molecular dynamics to show that the L-enantiomers bind more strongly than the D-enantiomers, which is consistent with experimental observations. researchgate.net This stronger binding was attributed to specific molecular interactions, which could be investigated through hydrogen bonding analysis within the simulation. researchgate.net The development of novel amylose derivatives with regioselectively placed benzoate (B1203000) and phenylcarbamate groups has also shown that the specific arrangement of these side chains creates unique chiral recognition abilities. nih.gov
Carbamates are a well-known class of enzyme inhibitors, particularly for cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbau.edu.tr Molecular docking and MD simulations are vital computational techniques used to understand how these inhibitors bind to the active sites of their target enzymes. tandfonline.commdpi.com
Docking studies predict the preferred binding orientation of the carbamate inhibitor within the enzyme's active site gorge, identifying key interactions with amino acid residues. tandfonline.commdpi.com For example, docking of resveratrol-based carbamates into BChE revealed that stabilizing interactions involve π-stacking with residues like Trp82, alkyl-π interactions, and hydrogen bonding with the catalytic triad (B1167595) when the carbamate orientation is favorable. mdpi.com
Following docking, MD simulations are often performed to assess the stability of the predicted ligand-enzyme complex and to observe its dynamic behavior over time. tandfonline.commdpi.com These simulations can confirm the stability of key interactions and reveal conformational changes in the enzyme upon inhibitor binding. tandfonline.comacs.org In studies of tacrine-carbamate hybrids, covalent docking was employed to understand the binding modes, as carbamates can act as pseudo-irreversible inhibitors by carbamylating the active site serine residue. nih.govbau.edu.tr Similarly, MD simulations of carbamate transport through a 40 Å long tunnel in carbamoyl (B1232498) phosphate (B84403) synthetase identified free energy barriers and key residues (Ala-23 and Gly-575) that constrict the passage, insights that were later confirmed by site-directed mutagenesis experiments. acs.org
Table 3: Summary of Carbamate-Enzyme Interaction Studies
| Carbamate System | Enzyme Target | Computational Method | Key Findings |
|---|---|---|---|
| Tacrine-Carbamate Derivatives | AChE, BuChE | Covalent Docking, MD Simulations | Determined binding modes of pseudo-irreversible inhibitors at cholinesterase active sites. nih.govbau.edu.tr |
| Designed Carbamate Derivatives | AChE | Multiple Molecular Docking, MD Simulations | Biphenyl substituents showed the most negative binding energies due to π-π interactions with aromatic residues. tandfonline.com |
| Resveratrol-Based Carbamates | BChE | Molecular Docking, MD Simulations | Identified key stabilizing interactions including π-stacking, alkyl-π interactions, and hydrogen bonds. mdpi.com |
| Quinuclidine-Based Carbamates | AChE, BChE | MD Simulations | Quaternization of quinuclidinium nitrogen increased the carbamylation rate of the enzyme. nih.gov |
| Carbamate Intermediate | Carbamoyl Phosphate Synthetase | MD Simulations, PMF Calculations | Identified a 40 Å tunnel for carbamate transport with two significant energy barriers. acs.org |
Investigation of Lithium Carbamate Intermediate Structures and Aggregation
Computational quantum chemistry provides critical insights into the structures of lithium carbamates, which are valuable nucleophilic intermediates in organic synthesis. cuny.edu Understanding their aggregation state is a fundamental step toward comprehending their reactivity. cuny.edu Studies have focused on the structures of these compounds in the gas phase, which can approximate solutions in non-polar solvents, as well as in the presence of ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. cuny.educuny.edu
Lithium carbamates, such as the achiral model LiCH2OCON(CH3)2, can exist in various aggregation states, including monomers, dimers, tetramers, and hexamers, drawing analogies to alkyllithiums and other lithium carbenoids. cuny.edulongdom.org The gas-phase monomer of a lithium carbamate can exist as different conformational isomers. In one conformation, the lithium atom coordinates to both an oxygen and a nitrogen atom, while in another, it coordinates to both oxygen atoms of the carbamate group. cuny.edulongdom.org
Aggregation introduces further structural complexity. The lithium carbamate dimer, for instance, can exist as two primary regioisomers:
Isomer 1: Features a six-membered ring structure with atoms connected in a C-O-Li-C-O-Li sequence. cuny.edulongdom.org
Isomer 2: Involves a C-Li-C-O-Li-O atomic arrangement. cuny.edulongdom.org
Each of these regioisomers can adopt multiple conformations based on the coordination of the lithium atoms. For example, in one conformation, both lithium atoms may coordinate to nitrogen, while in another, both coordinate to the carbonyl oxygen. A third conformation can exhibit a mix of both coordination types. cuny.edulongdom.org The relative energies of these various gas-phase isomers and conformations determine their stability.
| Isomer | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| Isomer 1 | Conformation 1 (N, N coordination) | 0.00 |
| Isomer 1 | Conformation 2 (O, O coordination) | +1.50 |
| Isomer 1 | Conformation 3 (Mixed coordination) | +0.80 |
| Isomer 2 | Conformation 1 | +5.00 |
| Isomer 2 | Conformation 2 | +6.20 |
| Isomer 2 | Conformation 3 | +5.50 |
This table presents hypothetical relative energy values for illustrative purposes, based on the findings that different isomers and conformations have varying stabilities.
Solvation significantly impacts these structures. The introduction of solvent molecules like THF can disrupt the internal Li-O coordination seen in gas-phase aggregates. longdom.org Computational models that combine microsolvation (explicit solvent molecules) with continuum solvation have been effective in predicting the structures in solution, showing good agreement with experimental results. cuny.edu For sterically hindered lithium carbamates, calculations predict they exist predominantly as solvated monomers in ethereal solutions. cuny.edu
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
Quantitative structure-toxicity relationship (QSTR) modeling is a computational method used to develop mathematical models that can predict the toxicity of chemical compounds. nih.gov For carbamates, which are widely used but can pose health and environmental risks, QSTR models are developed to predict their toxicity, often evaluated as the lethal dose at 50% (LD50) in rats via oral administration. nih.govnih.gov
These models are built by analyzing a large dataset of carbamate derivatives with known experimental toxicities. nih.govnih.gov The core of the QSTR approach is to correlate the toxicity of these compounds with their physicochemical, structural, and quantum molecular descriptors, which are calculated using methods like Density Functional Theory (DFT). nih.gov The goal is to create a reliable model that can predict the toxicity of new or untested carbamates that are structurally similar to those in the training set. nih.gov
The development of a robust QSTR model involves several steps:
Data Collection: Assembling a dataset of carbamates with experimentally determined toxicity values. nih.gov
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods to create a mathematical equation linking the descriptors to toxicity. nih.gov
Validation: Rigorously testing the model's predictive power using both internal and external validation techniques. nih.govnih.gov
A key aspect of validation is the use of statistical coefficients. For example, a study on 178 carbamate derivatives developed a QSTR model with a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²LOO) of 0.6289, indicating a statistically significant relationship between the molecular descriptors and toxicity. nih.govnih.gov Such models are crucial for identifying the key structural features that influence the toxicity of pesticides toward various species. rsc.org
| Parameter | Description | Value |
|---|---|---|
| Dataset Size | Number of carbamate derivatives used in the model. | 178 |
| Endpoint | The measured effect being predicted. | Rat oral LD50 |
| R² (Determination Coefficient) | A measure of how well the model's predictions fit the actual data. | 0.6584 |
| Q²LOO (Leave-one-out CV) | A measure of the model's internal predictive ability. | 0.6289 |
| Methodology | Computational approach used to calculate descriptors. | DFT |
Structure-Activity Relationship (SAR)-driven similarity evaluation is a computational approach used to analyze the physicochemical properties of a series of compounds and to anticipate their biological activity. nih.gov This method is based on the principle that structurally similar molecules are likely to exhibit similar activities. nih.gov For carbamates, this technique is employed to evaluate property profiles and to foresee "activity cliffs," which are instances where small changes in chemical structure lead to large changes in biological activity. nih.govnih.gov
In one study, a series of 25 novel, silicon-based carbamates, including benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(3-hydroxyphenyl)carbamoyl]ethyl]-carbamate, were analyzed. nih.govnih.gov The similarity-mediated evaluation of their property profiles was conducted using Principal Component Analysis (PCA) on a large set of calculated molecular descriptors. nih.gov PCA helps to reduce the dimensionality of the data and visualize the relationships between the compounds in a "chemical space." nih.gov The first few principal components often account for a significant portion of the total variance in the data. For instance, in one analysis, the first two principal components described 56.70% of the variance, and the first four described 72.02%. nih.gov
This analysis allows for the classification of molecules based on their comprehensive physicochemical properties. nih.gov A similarity-activity landscape index can then be used to relate these properties to biological responses, such as inhibitory activity against enzymes like butyrylcholinesterase (BChE). nih.govnih.gov This approach serves as a valuable guide at the pre-synthesis stage, helping to prioritize which novel carbamate analogues are most likely to possess desired activities. nih.gov
| Principal Components | Percentage of Variance Explained | Cumulative Percentage |
|---|---|---|
| PC1 + PC2 | 56.70% | 56.70% |
| PC1 + PC2 + PC3 + PC4 | 72.02% | 72.02% |
Advanced Applications and Biological Activity Research of Ethyl 3 Hydroxyphenyl Carbamate Derivatives
Carbamates in Drug Discovery and Medicinal Chemistry
Carbamates, organic compounds derived from carbamic acid, have become a cornerstone in drug discovery and medicinal chemistry. Their structural versatility and favorable chemical properties allow them to serve as crucial components in a wide array of therapeutic agents, influencing everything from how a drug interacts with its target to how it is processed by the body.
Carbamate (B1207046) Functionality in Modulating Biological Properties and Pharmacokinetics
The carbamate group is a key structural motif that medicinal chemists utilize to fine-tune the characteristics of a drug molecule. researchgate.netnih.gov Structurally, carbamates can be considered hybrids of esters and amides, granting them a unique profile of chemical stability and reactivity. nih.govnih.govnih.gov This stability is crucial, as it makes them resistant to breakdown by various enzymes in the body, a property known as proteolytic stability. nih.govnih.gov
One of the most significant advantages of incorporating a carbamate functional group is its ability to enhance a drug's capacity to penetrate cell membranes. nih.govnih.govnih.gov This is a critical factor for a drug's effectiveness, as it must often reach targets inside cells to exert its therapeutic effect. By modifying the substituents attached to the carbamate's nitrogen and oxygen atoms, scientists can modulate a compound's biological and pharmacokinetic properties, such as its solubility, stability, and duration of action. nih.govnih.gov
The carbamate group's ability to participate in hydrogen bonding also allows it to interact effectively with biological targets like enzymes and receptors, further underscoring its importance in drug design. nih.govnih.govnih.gov
Enzyme Inhibition by Carbamate Derivatives
A primary mechanism through which many carbamate-based drugs exert their effects is by inhibiting enzymes. This inhibition can be highly specific, targeting enzymes involved in particular disease pathways.
Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov The inhibition of these enzymes is a crucial therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease. nih.govnih.gov
The primary mechanism of inhibition is termed "pseudo-irreversible" and involves the carbamylation of a critical serine residue within the enzyme's active site. nih.govnih.govnih.gov The process unfolds as follows:
The carbamate inhibitor binds to the active site of the cholinesterase enzyme.
The serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate. nih.govnih.gov
This results in the transfer of the carbamoyl (B1232498) group to the serine, forming a stable, covalent carbamylated enzyme. nih.govnih.gov
The original alcohol or phenol (B47542) portion of the carbamate is released as a leaving group. nih.gov
This carbamylated enzyme is temporarily inactivated because the hydrolysis (decarbamoylation) required to regenerate the free, active enzyme is a very slow process, with half-lives ranging from minutes to days. researchgate.net This slow recovery of enzyme activity leads to a sustained increase in the levels of acetylcholine in the synaptic cleft, enhancing nerve signal transmission. researchgate.net
Interestingly, some carbamate derivatives can exhibit different inhibition mechanisms for AChE and BChE. For example, phenothiazine (B1677639) carbamates have been shown to be pseudo-irreversible inhibitors of AChE but act as reversible inhibitors of BChE. nih.govtandfonline.com This differential inhibition is attributed to specific interactions with amino acid residues present in the active site of BChE that are not conserved in AChE. nih.gov
Recognizing that complex diseases like Alzheimer's often involve multiple pathological pathways, researchers are developing multi-target-directed ligands (MTDLs). This strategy aims to create a single molecule that can interact with several biological targets simultaneously. Carbamate derivatives are proving to be valuable scaffolds for such MTDLs.
A promising multi-target strategy for Alzheimer's disease involves the dual inhibition of acetylcholinesterase (AChE) and monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is the main enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which has neuroprotective and anti-inflammatory properties. nih.govmdpi.com By inhibiting both AChE and MAGL, a therapeutic agent could simultaneously address the cholinergic deficit and neuroinflammation associated with the disease.
Recent studies have focused on creating flavonoid carbamate hybrids. In one such study, derivatives synthesized from chrysin (B1683763) and kaempferol (B1673270) demonstrated significant dual inhibition of both AChE and MAGL. nih.gov Specifically, compounds designated C3 and C5 showed potent activity against both enzymes, highlighting them as promising candidates for further development. nih.gov The carbamate moiety in these hybrids is crucial, as it carbamylates the active sites of the target enzymes, leading to a prolonged inhibitory effect. nih.govmdpi.com Other research has also explored various carbamate derivatives as potent and selective inhibitors of MAGL, often through irreversible carbamoylation of the catalytic serine residue (Ser122). mdpi.comnih.govresearchgate.net
Carbamate-Based Therapeutics for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The application of carbamate-based cholinesterase inhibitors is a well-established therapeutic approach for the symptomatic treatment of Alzheimer's disease (AD). nih.govnih.gov The drug Rivastigmine, a carbamate inhibitor of both AChE and BChE, is a widely used medication for managing mild to moderate dementia in AD and Parkinson's disease. nih.govmdpi.comnih.gov Its ability to cross the blood-brain barrier and inhibit central cholinesterases is key to its clinical efficacy. nih.gov
However, the quest for more effective treatments has driven the development of novel carbamate derivatives with improved or additional therapeutic properties. nih.govtandfonline.com Since the activity of BChE increases as Alzheimer's disease progresses, developing selective BChE inhibitors is a promising strategy for treating later stages of the disease. nih.govresearchgate.net
Recent research has yielded several innovative carbamate-based compounds:
Pyranone-Carbamate Hybrids: Novel derivatives have been synthesized that combine a pyranone scaffold with a carbamate moiety. One such compound, 7p , was found to be a potent and selective inhibitor of BChE with additional anti-neuroinflammatory activity. It demonstrated the ability to improve cognitive function in preclinical models. tandfonline.com
Bifunctional Cholinesterase Inhibitors: Another novel derivative, D40 , was designed to have both potent BChE inhibitory action and robust anti-neuroinflammatory properties, outperforming Rivastigmine in its BChE inhibition. nih.gov
Sulfonamide-Based Carbamates: A series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were developed as selective BChE inhibitors. Several of these compounds, particularly 5k , 5j , and 5c , showed significantly higher inhibitory activity against BChE than Rivastigmine and demonstrated high selectivity over AChE. nih.gov
These studies underscore the ongoing evolution of carbamate-based therapeutics, moving towards multi-target and selective agents to better combat the complex pathology of neurodegenerative diseases. researchgate.net
Table 1: Inhibitory Activity of Novel Carbamate Derivatives for Neurodegenerative Diseases
| Compound ID | Target Enzyme(s) | IC₅₀ Value | Key Findings | Reference |
|---|---|---|---|---|
| C3 | AChE & MAGL | AChE: 61.78 µM; MAGL: 22.86 µM | Promising dual inhibitor for AD. | nih.gov |
| C5 | AChE & MAGL | AChE: 89.40 µM; MAGL: 46.65 µM | Promising dual inhibitor for AD. | nih.gov |
| 7p | BChE | huBuChE: 9.12 nM | Potent and selective BChE inhibitor with anti-neuroinflammatory activity. | tandfonline.com |
| D40 | hBuChE | 0.59 µM | Potent BChE inhibition and anti-neuroinflammatory properties. | nih.gov |
| 5k | BChE | 4.33 µM | 9-fold more effective than Rivastigmine against BChE. | nih.gov |
| 5j | BChE | 6.57 µM | ~5-fold higher inhibitory activity against BChE than Rivastigmine. | nih.gov |
| 5c | BChE | 8.52 µM | ~5-fold higher inhibitory activity against BChE than Rivastigmine. | nih.gov |
Development of Novel Antitubercular Agents from Hydroxyphenylcarbamates
Beyond neurodegenerative diseases, the carbamate scaffold is being explored for treating infectious diseases like tuberculosis (TB), which remains a major global health threat. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents with new mechanisms of action. nih.gov
A significant breakthrough in this area has been the discovery of (3-benzyl-5-hydroxyphenyl)carbamates as a new class of potent antitubercular agents. nih.govnih.gov In a key study, researchers designed and synthesized a series of these compounds and evaluated their activity against various strains of M. tuberculosis. nih.gov
The research yielded several important findings:
Several (3-benzyl-5-hydroxyphenyl)carbamate derivatives showed excellent inhibitory activity against the H37Ra, H37Rv, and clinically isolated MDR-TB strains. nih.govnih.gov
Compounds 3i and 3l were particularly effective, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 µg/mL. nih.gov
Crucially, compound 3l also demonstrated potent efficacy in a mouse infection model when administered orally, indicating good potential for clinical development. nih.govnih.gov
This research was built upon earlier work on m-amidophenol derivatives that showed good in vitro activity but lacked in vivo efficacy, likely due to poor metabolic stability. nih.gov The replacement of the amide group with a carbamate moiety was a strategic modification designed to enhance metabolic stability and improve binding to the biological target, a hypothesis that was successfully validated by the potent in vivo activity of compound 3l . nih.gov
Table 2: Antitubercular Activity of (3-benzyl-5-hydroxyphenyl)carbamate Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Cytotoxicity (A549 cell line) | Key Findings | Reference |
|---|---|---|---|---|---|
| 3i | M. tuberculosis H37Ra | 1.25 | Moderate | Potent in vitro activity. | nih.gov |
| 3l | M. tuberculosis H37Ra | 1.25 | Moderate | Potent in vitro and in vivo activity. | nih.gov |
| Isoniazid (Control) | M. tuberculosis H37Ra | 0.04 | Not specified | Standard antitubercular drug. | nih.gov |
Antifungal Activities of N-Aryl Carbamate Derivatives
N-aryl carbamate derivatives have demonstrated notable potential as antifungal agents. researchgate.netnih.govmdpi.com Research into a series of these compounds has revealed significant in-vitro activity against various plant fungal pathogens. researchgate.netnih.govmdpi.com
A study involving 35 different N-aryl carbamate derivatives tested their efficacy against seven plant fungal pathogens. Many of these compounds showed a high rate of inhibition (over 60% at a concentration of 50 μg/mL). researchgate.netnih.govmdpi.com The position and type of substituents on the N-phenyl ring were found to have a significant impact on the antifungal activities. mdpi.com
Key Research Findings:
Broad-Spectrum Activity: Several compounds, including 1s, 1t, 1z, and 1ag, exhibited significant broad-spectrum antifungal activity. mdpi.com Compound 1ag, in particular, showed excellent results, with inhibition rates of 70% or higher against all tested fungi, outperforming the commercial fungicide azoxystrobin. nih.govmdpi.com
Potent Inhibition: Compound 1af was identified as the most potent inhibitor against Fusarium graminearum, with an EC50 value of 12.50 μg/mL. researchgate.netnih.gov Meanwhile, compound 1z was most effective against Fusarium oxysporum, with an EC50 of 16.65 μg/mL. researchgate.netnih.gov
Structural Impact: The introduction of a trifluoromethyl group at the end of the ethyl group in compound 1af increased its efficacy against F. graminearum. nih.gov The presence of a halogen in di-substituted N-aryl carbamates was also found to be beneficial for antifungal activity. researchgate.net
These findings suggest that N-aryl carbamates are promising lead compounds for the development of new and effective antifungal agents. researchgate.netnih.gov
Table 1: Antifungal Activity of Selected N-Aryl Carbamate Derivatives
| Compound | Target Fungus | EC50 (μg/mL) | Inhibition Rate at 50 μg/mL |
| 1af | F. graminearum | 12.50 | > 60% |
| 1z | F. oxysporum | 16.65 | > 60% |
| 1ag | Broad Spectrum | Not specified | ≥ 70% |
Prodrug Applications of Carbamates
Carbamates are frequently used in prodrug design to enhance the properties of parent drugs. They can improve stability, increase solubility, and delay first-pass metabolism. nih.govacs.orgresearchgate.net The carbamate group can be used to mask carboxyl, hydroxyl, or amine functionalities, with bioconversion to the active drug occurring via enzymatic hydrolysis. nih.govbham.ac.uk
Mechanisms and Advantages:
Hydrolytic Stability: Carbamates of N-monosubstituted and N,N-disubstituted alcohols are chemically stable against hydrolysis, protecting the active drug from premature degradation. nih.gov
Delayed Metabolism: By masking functional groups, carbamates can prevent rapid metabolism in the liver, thereby increasing the bioavailability of the drug. nih.gov
Improved Solubility: Carbamate prodrugs have been successfully used to increase the water solubility of poorly soluble drugs, allowing for different routes of administration. ebrary.net For instance, a carbamate prodrug of 4-hydroxyanisole was developed to release the parent compound through intramolecular cyclization. mdpi.com
Targeted Delivery: In some cases, carbamate prodrugs can be designed for targeted release. For example, carbamate and urea (B33335) prodrugs have been developed for antibody-directed enzyme prodrug therapy (ADEPT), where the enzyme tyrosinase in melanomas triggers the release of the drug. nih.gov
A notable example involves the carbamate ester derivatives of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine [(-)-3-PPP]. The 4-isopropylphenylcarbamate derivative, in particular, was able to bypass first-pass metabolism and generate high plasma levels of the parent compound. nih.gov
Receptor Agonistic and Antagonistic Activities (e.g., Estrogen, Progesterone (B1679170) Receptors)
Carbamate derivatives have been investigated for their ability to modulate the activity of hormone receptors, such as the estrogen receptor (ER) and progesterone receptor (PR).
Estrogen Receptor (ER): Novel carbamate and thiocarbamate derivatives with an m-carborane (B99378) bisphenol structure have been synthesized and evaluated as ER modulators. nih.govkisti.re.kr These compounds were found to bind to human ERα and exhibit potent estrogenic activity. nih.gov The binding affinity was correlated with the acidity of the NH proton, suggesting an interaction with amino acid residues in the ERα ligand-binding domain. nih.gov
Progesterone Receptor (PR): Studies on carbamate insecticides such as aldicarb, carbaryl, and others have shown that while they weakly activate estrogen- or progesterone-responsive genes on their own, they can decrease the activity induced by estradiol (B170435) or progesterone. nih.gov These findings suggest that some carbamates may act as general endocrine modulators through mechanisms other than direct ligand binding. nih.gov
Carbamates in Advanced Materials Science
The versatility of the carbamate group extends beyond medicine into the realm of advanced materials, where they are used in chromatography, photolithography, and polymer production. acs.org
Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)
Polysaccharide derivatives, particularly those with carbamate substituents, are widely used as chiral stationary phases (CSPs) in HPLC for the separation of enantiomers. nih.govmdpi.com Amylose (B160209) and cellulose (B213188) are the most common polysaccharides used for creating these CSPs. nih.gov
Key Features and Applications:
Broad Applicability: Polysaccharide-based CSPs, especially those derivatized with phenylcarbamates, have demonstrated broad applicability and high loading capacity for chiral resolution. mdpi.com
Enhanced Selectivity: The derivatization of polysaccharides with groups like methyl- or chloro-substituted phenylcarbamates can modulate their chiral recognition ability, leading to improved enantioselectivity. mdpi.com
Immobilized CSPs: Immobilized-type CSPs, such as amylose tris-[(S)-α-methylbenzylcarbamate], offer robust and versatile platforms for enantioseparation under various mobile phase conditions, including environmentally friendly options like pure ethanol (B145695) and highly aqueous mixtures. mdpi.com
Mechanism: The separation of enantiomers on these CSPs is based on the differential interactions between the chiral analyte and the chiral selector of the stationary phase. Carbamate derivatives of amines have been successfully resolved on Pirkle-type CSPs. tandfonline.com
Table 2: Examples of Carbamate-Based Chiral Stationary Phases
| CSP Base | Derivative | Application |
| Amylose | tris-[(S)-α-methylbenzylcarbamate] | Enantioseparation of chiral isothiocyanates |
| Cellulose | tris(3,5-dimethylphenyl)carbamate | Simultaneous chiral-achiral separations |
| Phenylglycine | (S)-3-(3,5-dinitrobenzoyl) | Resolution of enantiomeric amines as carbamate derivatives |
Photobase Generators for Advanced Materials and Imaging
Photobase generators (PBGs) are compounds that release a basic substance upon exposure to light. Carbamates are a key class of molecules used as PBGs, finding applications in photolithography and the curing of polymers. bham.ac.ukresearchgate.net The first organic PBGs, introduced in 1990, utilized a photolabile carbamate group to generate basic amines. bham.ac.uk
Mechanism and Applications:
Photochemical Release: Upon irradiation, typically with UV light, the carbamate molecule undergoes a photochemical reaction, leading to the release of an amine. researchgate.net For example, O-carbamoyloximes and naphthalimide carbamates decompose upon irradiation at 254 nm to generate basic compounds. researchgate.net
Dual-Tone Photolithography: Single-component carbamate photoacid/photobase generators (PAG/PBG) are being explored for advanced photolithography techniques like double patterning. spiedigitallibrary.org At low exposure doses, a photoacid is generated, while at higher doses, a photochemical rearrangement activates the PBG. spiedigitallibrary.org
Curing of Resins: The amines generated from carbamate PBGs can be used as crosslinkers for the photoinduced curing of epoxy resins and polyurethane oligomers, which is valuable for coatings and other applications. bham.ac.uk
Carbamates in Polymer and Coating Production
Carbamates play a crucial role in the production of various polymers and coatings, most notably polyurethanes. nih.govwikipedia.org
Polyurethanes: Polyurethanes are polymers that contain multiple carbamate (urethane) groups in their main chain. wikipedia.org They are typically synthesized through the reaction of diisocyanates with diols. wikipedia.org These materials exhibit a wide range of properties and are used to create foams, elastomers, and solids. wikipedia.org
High-Solids Coatings: Substituted carbamates with reactive -OH and/or -NHCO- groups can be used as reactive diluents or cosolvents in high-solids coating compositions. google.com These carbamates can react with the film-forming polymers and crosslinking agents, becoming an integral part of the final cured coating. google.com
Carbamate Functional Polymers: Polymers containing carbamate functional groups can be synthesized and then crosslinked to form durable coatings. For example, a homopolymer or copolymer of vinyl ethylene (B1197577) carbonate can be reacted with ammonia (B1221849) or an amine to create a polymer with both carbamate and hydroxyl groups, which is then mixed with an aminoplast resin for coating applications. google.com
Epoxy Resin Coatings: In epoxy resin coatings, the amine curing agents can react with carbon dioxide and water to form carbamates, which can sometimes appear as a surface defect. viacor.de However, the carbamate functional group itself is intentionally incorporated into many coating formulations to achieve desired properties. nih.gov
Environmental and Metabolic Fate Studies
The environmental and metabolic fate of carbamates, including derivatives like Ethyl (3-hydroxyphenyl)carbamate, is a critical area of study due to their widespread use in agriculture. The breakdown of these compounds is influenced by microbial activity, as well as metabolic processes in organisms such as mammals and plants.
The microbial degradation of carbamate pesticides is a key process in their removal from the environment. frontiersin.org This process can involve either partial transformation or complete mineralization of the carbamate compounds. frontiersin.org A variety of bacterial and fungal species have been identified that are capable of degrading carbamates, often utilizing them as a source of carbon and nitrogen. nih.gov
The primary and initial step in the microbial degradation of most carbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. frontiersin.org This enzymatic hydrolysis typically results in the detoxification of the parent compound. nih.gov For N-phenylcarbamates, this hydrolysis leads to the formation of an alcohol and the corresponding aniline (B41778) derivative. For instance, the microbial degradation of isopropyl-N-3-chlorophenylcarbamate (CIPC) has been shown to produce 3-chloroaniline. nih.gov
Several bacterial genera have been identified as effective in degrading carbamates, including Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov The degradation of the herbicide phenmedipham (B1680312), which is structurally related to this compound, is known to proceed rapidly in soil through both hydrolysis and microbial action, breaking down into methyl(3-hydroxyphenyl)carbamate (MHPC) and m-toluidine. wikipedia.org This suggests a similar microbial degradation pathway for this compound, likely involving hydrolysis of the carbamate bond.
The table below summarizes key enzymes and microbial genera involved in the degradation of carbamate pesticides.
| Enzyme Class | Microbial Genera | Example Carbamate Degraded | Reference |
| Carbamate Hydrolase/Carboxylesterase | Pseudomonas, Flavobacterium, Agrobacterium, Achromobacter, Arthrobacter | Isopropyl-N-3-chlorophenylcarbamate (CIPC), 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | nih.gov |
| Amidase | Arthrobacter | Carbaryl | frontiersin.org |
| Carbamate Hydrolase | Rhizobium, Pseudomonas | Carbaryl | frontiersin.org |
| Carbendazim Hydrolase | Microbacterium | Carbendazim | frontiersin.org |
The metabolism of carbamates in biological systems like mammals and plants involves several biochemical pathways aimed at detoxification and excretion.
In Mammals:
In mammals, carbamates are generally metabolized rapidly, with the primary routes being enzymatic hydrolysis and oxidation. nih.gov The liver is the main site of this metabolism, where enzymes, particularly carboxylesterases, break down the carbamate structure. nih.gov The resulting degradation products are then typically conjugated and excreted through the kidneys and liver. nih.gov For instance, the metabolism of ethyl carbamate in mice is understood to be carried out, at least in part, by esterases in the liver. nih.gov
In Plants:
Plants also possess mechanisms to metabolize carbamates. The selectivity of certain herbicides, like phenmedipham and desmedipham (B1670296), is linked to the differential metabolism rates between the target weeds and the resistant crop. cambridge.org Tolerant species, such as sugar beets, can rapidly metabolize these herbicides. cambridge.orgcambridge.org The detoxification process in plants can involve hydroxylation followed by glycosylation, without the initial hydrolysis of the carbamate bond. cambridge.org This creates more water-soluble conjugates that can be stored in the plant tissues. In the case of phenmedipham, it is metabolized more quickly in the tolerant sugar beet than in susceptible weeds. cambridge.org The primary degradation pathway for desmedipham is hydrolysis to ethyl-(3-hydroxyphenyl) carbamate (EHPC) and aniline, which is then further broken down by microbial processes. epa.gov
The table below outlines the primary metabolic processes for carbamates in mammals and plants.
| Biological System | Primary Metabolic Organ | Key Metabolic Pathways | Example | Reference |
| Mammals | Liver | Enzymatic Hydrolysis, Oxidation, Conjugation | Ethyl carbamate metabolism by esterases | nih.govnih.gov |
| Plants | Leaf Tissue | Hydroxylation, Glycosylation, Hydrolysis | Phenmedipham metabolism in sugar beets | cambridge.orgcambridge.org |
The degradation of phenylcarbamates, such as phenmedipham and desmedipham, leads to the formation of several intermediate metabolites. A key metabolite resulting from the breakdown of phenmedipham is m-aminophenol. nih.gov Given that this compound is a primary degradation product of desmedipham, its further metabolism is of significant interest. epa.gov
The hydrolysis of the carbamate linkage in this compound would be expected to yield ethanol, carbon dioxide, and 3-hydroxyaniline, which is another name for 3-aminophenol (B1664112). wikipedia.org The formation of 3-aminophenol is a critical step in the complete degradation of these compounds. nih.gov
Furthermore, the degradation of phenmedipham in soil results in the formation of methyl(3-hydroxyphenyl)carbamate (MHPC) and m-toluidine. wikipedia.org In laboratory studies of sediment water systems, desmedipham was observed to degrade into MHPC and 3-methylaniline (m-toluidine). nih.gov The presence of these aniline derivatives highlights a common degradation pathway for this class of carbamates.
The table below details some of the known metabolites formed from the degradation of related carbamate herbicides.
| Parent Compound | Key Metabolite(s) | Reference |
| Desmedipham | Ethyl-(3-hydroxyphenyl) carbamate (EHPC), Aniline, 3-methylaniline (m-toluidine) | epa.govnih.gov |
| Phenmedipham | Methyl(3-hydroxyphenyl)carbamate (MHPC), m-toluidine, m-aminophenol | nih.govwikipedia.org |
| Isopropyl-N-3-chlorophenylcarbamate (CIPC) | 3-chloroaniline | nih.gov |
Advanced Analytical Methodologies for Ethyl 3 Hydroxyphenyl Carbamate and Carbamate Compounds in Research
Chromatographic Techniques for Carbamate (B1207046) Analysis
Chromatography stands as a cornerstone for the analysis of carbamate compounds, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary chromatographic techniques utilized, often coupled with mass spectrometry for enhanced sensitivity and specificity.
HPLC is often the preferred method for the analysis of thermally labile compounds like carbamates, as it avoids the high temperatures that can cause degradation. When coupled with tandem mass spectrometry (LC-MS/MS), it provides a powerful tool for both quantification and structural confirmation.
The development of robust HPLC and LC-MS/MS methods is fundamental for the accurate analysis of carbamates. Key aspects of method development include the optimization of the mobile phase, gradient elution, and mass spectrometry parameters. For instance, a study on the analysis of fifteen carbamate pesticide residues utilized a mobile phase consisting of water and acetonitrile, both supplemented with 0.1% formic acid, to achieve optimal separation on a C18 column. cabidigitallibrary.org The gradient elution was carefully programmed to ensure the resolution of all target analytes. cabidigitallibrary.org
For quantification, LC-MS/MS methods are typically operated in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. cabidigitallibrary.org In this mode, specific precursor-to-product ion transitions are monitored for each analyte. The optimization of MS parameters, such as fragmentor voltage and collision energy, is critical to obtaining the highest intensity for these transitions. researchgate.net Method validation is a critical step to ensure the reliability of the analytical data, assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. researchgate.netactapol.net For example, a validated LC-MS/MS method for carbamate pesticides in vegetables demonstrated excellent linearity with correlation coefficients (R²) greater than 0.996 and recoveries ranging from 91% to 109%. actapol.net
Table 1: Illustrative LC-MS/MS Parameters for Carbamate Analysis Note: These are representative parameters and may vary for Ethyl (3-hydroxyphenyl)carbamate.
| Parameter | Value | Reference |
| Column | C18 reversed-phase | cabidigitallibrary.org |
| Mobile Phase A | Water with 0.1% Formic Acid | cabidigitallibrary.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | cabidigitallibrary.org |
| Flow Rate | 0.3 mL/min | cabidigitallibrary.org |
| Injection Volume | 5 µL | cabidigitallibrary.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | cabidigitallibrary.org |
The analysis of carbamates in complex matrices such as biological fluids (e.g., blood plasma) and environmental samples (e.g., water, soil, and food) presents significant challenges due to the presence of interfering substances. researchgate.netresearchgate.net Sample preparation is a critical step to remove these interferences and concentrate the target analytes. Techniques like solid-phase extraction (SPE) are commonly employed for sample cleanup. researchgate.net For instance, in the analysis of carbamates in ginger, a complex food matrix, an NH2 SPE column was used for cleanup after initial extraction with acetonitrile. researchgate.net Similarly, for the analysis of ethyl carbamate in various food matrices, including apple juice, milk, and beef, specific extraction and cleanup procedures were developed to handle the different matrix compositions. researchgate.net
The application of LC-MS/MS has been successfully demonstrated for the determination of carbamate residues in a variety of agricultural products, including vegetables and ginger, with high sensitivity and accuracy. researchgate.netactapol.net These methods are essential for monitoring compliance with maximum residue limits (MRLs) and ensuring food safety.
To enhance the separation efficiency and reduce analysis time, specialized HPLC columns have been developed for carbamate analysis. The Restek Ultra Carbamate column, for example, is specifically designed with a unique packing material that allows for the rapid separation of target carbamates. chemicalbook.com These columns are made of high-purity Type B silica (B1680970), which minimizes peak tailing and improves peak shape. chemicalbook.com The use of such specialized columns can significantly increase sample throughput, allowing for the processing of more samples in a shorter period compared to general-purpose C18 columns. chemicalbook.com These columns are compatible with both fluorescence and LC-MS detection. chemicalbook.com
Table 2: Comparison of a Specialized Carbamate Column with a General-Purpose C18 Column
| Feature | Ultra Carbamate Column | General-Purpose C18 Column | Reference |
| Separation Time | Separates 10 target carbamates in 5 minutes | Longer analysis time | chemicalbook.com |
| Sample Throughput | Up to eight samples per hour | Less than two samples per hour | chemicalbook.com |
| Stationary Phase | Proprietary specialty packing | C18 bonded silica | chemicalbook.com |
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of many carbamates by GC is challenging due to their thermal instability, which can lead to their degradation in the hot injector port.
To overcome this issue, several strategies have been developed. One common approach is the derivatization of carbamates to form more thermally stable and volatile compounds prior to GC analysis. cabidigitallibrary.orgresearchgate.net Silylation, using reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used derivatization technique for compounds containing active hydrogens, such as those found in many carbamates. researchgate.net An optimized derivatization protocol for ethyl carbamate involved a reaction temperature of 80°C for 30 minutes. cabidigitallibrary.org
Alternatively, techniques such as cool on-column injection can be employed to introduce the sample into the GC column at a lower temperature, minimizing thermal degradation. Improved sample preparation procedures, such as using diethyl ether for extraction and automated parallel evaporation for concentration, have also been shown to enhance the performance of GC-MS analysis of ethyl carbamate in wine. nih.gov GC coupled with mass spectrometry (GC-MS), particularly with selected ion monitoring (SIM), provides high sensitivity and specificity for the detection of carbamates and their derivatives. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of carbamate compounds. While specific spectroscopic data for this compound is not widely published in detail, general principles and data from related compounds provide valuable insights.
Mass spectrometry (MS) is a key technique, often used in conjunction with chromatography. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for identification. For carbamates, characteristic fragmentation patterns can be observed. For instance, a common fragmentation route for some carbamates involves the neutral loss of methyl isocyanate (CH3NCO), resulting in a characteristic fragment ion with a mass-to-charge ratio (m/z) of 57 Da less than the precursor ion. cabidigitallibrary.org PubChem provides predicted collision cross-section data for various adducts of this compound, which is relevant for ion mobility-mass spectrometry. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. For ethyl carbamate, the 1H NMR spectrum shows characteristic signals for the ethyl group (a triplet and a quartet) and the NH2 protons. researchgate.nethmdb.ca The 13C NMR spectrum of ethyl carbamate shows distinct signals for the carbonyl carbon, the methylene (B1212753) carbon, and the methyl carbon. researchgate.net While specific NMR data for this compound is scarce in the public domain, the expected spectra would show additional signals corresponding to the aromatic protons and carbons of the 3-hydroxyphenyl group.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carbamate typically shows characteristic absorption bands for the N-H stretching vibrations (around 3400-3200 cm⁻¹), the C=O (carbonyl) stretching vibration (around 1740-1680 cm⁻¹), and C-N and C-O stretching vibrations. rsc.org For a compound like this compound, an additional broad absorption band for the phenolic O-H stretching vibration would be expected (around 3600-3200 cm⁻¹).
Table 3: General Spectroscopic Data for Carbamate Functional Groups
| Spectroscopic Technique | Functional Group | Typical Wavenumber/Chemical Shift | Reference |
| FTIR | N-H Stretch | 3400-3200 cm⁻¹ | rsc.org |
| C=O Stretch (Ester) | 1740-1720 cm⁻¹ | rsc.org | |
| Phenolic O-H Stretch | 3600-3200 cm⁻¹ (broad) | - | |
| ¹H NMR | -O-CH₂-CH₃ | ~4.1 ppm (quartet) | researchgate.nethmdb.ca |
| -O-CH₂-CH₃ | ~1.2 ppm (triplet) | researchgate.nethmdb.ca | |
| Ar-H (Aromatic) | ~6.5-8.0 ppm | rsc.org | |
| N-H | Variable | rsc.org | |
| ¹³C NMR | C=O (Carbonyl) | ~155-158 ppm | researchgate.netrsc.org |
| -O-CH₂- | ~61 ppm | researchgate.net | |
| -CH₃ | ~14 ppm | researchgate.net | |
| Ar-C (Aromatic) | ~110-160 ppm | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Chiral Discrimination Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. hmdb.caresearchgate.net ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's-bonded framework. hmdb.caresearchgate.net For instance, the ¹H NMR spectrum of ethyl carbamate, a related compound, shows characteristic signals for the ethyl group (a triplet and a quartet) and the amine protons. hmdb.caresearchgate.net The specific chemical shifts and coupling patterns in the NMR spectrum of this compound would definitively map out its molecular structure.
Beyond basic structural confirmation, NMR spectroscopy is a powerful tool for chiral discrimination, which is vital in the study of chiral carbamates. Although standard NMR is "blind" to chirality, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric interactions that result in separate NMR signals for each enantiomer. acs.orgnih.govnih.gov This allows for the determination of enantiomeric excess (ee). rsc.org For example, new chiral selectors derived from isomannide (B1205973) and isosorbide (B1672297) have been successfully used as CSAs to differentiate enantiomers of various compounds through ¹H NMR. acs.org These agents create a chiral environment around the analyte, leading to observable differences in the chemical shifts of the enantiomers. acs.org Similarly, cellulose (B213188) phenylcarbamate derivatives have demonstrated chiral discrimination capabilities in both HPLC and NMR spectroscopy for certain analytes. acs.org
The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions between the chiral selector and the enantiomers. acs.org Detailed NMR studies, including 2D NMR techniques like NOESY, can provide insights into the specific binding geometries of these complexes. acs.org
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition analysis of compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. chemspider.com For this compound, with a molecular formula of C₉H₁₁NO₃, HRMS would yield a monoisotopic mass of 181.073893 Da. chemspider.com
HRMS is also crucial in impurity profiling and the analysis of complex mixtures. When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), GC-HRMS and LC-HRMS can separate and identify trace-level impurities in a sample. helsinki.fi This is particularly important in synthetic research, where by-products and residual starting materials need to be identified and quantified. The high resolution of the mass analyzer allows for the differentiation of compounds with very similar nominal masses, providing unambiguous identification.
In the broader context of carbamate analysis, GC-MS is a widely used technique for the determination of carbamate pesticides in various matrices. nih.gov The mass spectrometer, often operated in selective ion monitoring (SIM) mode, provides high sensitivity and selectivity for target analytes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected IR absorptions for this compound include:
O-H stretch: A broad band in the region of 3400-3650 cm⁻¹ due to the phenolic hydroxyl group. pressbooks.pub
N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ from the carbamate N-H group. pressbooks.pub
C-H stretch (aromatic and aliphatic): Absorptions for aromatic C-H bonds typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). libretexts.org
C=O stretch (carbonyl): A strong, sharp peak in the range of 1670-1780 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage. pressbooks.pub
C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol (B47542) groups. pressbooks.pub
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic ring. libretexts.org
The precise positions and intensities of these bands can provide structural confirmation and insights into intermolecular interactions, such as hydrogen bonding. researchgate.net For example, studies on ethyl carbamate have used IR spectroscopy to analyze the hydrogen bonding patterns in both the solid state and in solution. researchgate.net
Sample Preparation and Extraction Methods for Carbamate Research
Effective sample preparation is a critical step in the analysis of carbamates to remove interfering matrix components and concentrate the analytes of interest.
Solid Phase Extraction (SPE) for Preconcentration of Carbamate Residues
Solid Phase Extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of carbamate residues from various sample matrices, such as water and food products. orientjchem.orgnih.gov The principle of SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analytes of interest are retained on the sorbent, while the matrix components are washed away. The analytes are then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample. researchgate.net
Commonly used sorbents for carbamate extraction include C18 (octadecylsilane) and polymeric phases. orientjchem.orgnih.gov For instance, a method for the analysis of methyl and ethyl carbamate in wine employed C18 SPE for preconcentration after an initial liquid-liquid extraction step. orientjchem.org In another study, a pass-through SPE method was developed for the rapid determination of multiple carbamate pesticides in liquid milk, demonstrating good recoveries and purification effects. nih.govchrom-china.com Magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the sorbent, has also been developed for the extraction of carbamate pesticides, offering a rapid and efficient separation process. acs.org
Other Extraction Techniques in Research (e.g., Solid Phase Microextraction, Liquid-Liquid Extraction)
Besides SPE, several other extraction techniques are employed in carbamate research.
Solid Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation method. sigmaaldrich.com It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analytes partition onto the fiber coating. sigmaaldrich.com The analytes are then thermally desorbed directly into the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. sigmaaldrich.comnih.gov In-tube SPME is an automated version that can be directly coupled with HPLC for online sample preparation and analysis of carbamates in water samples. nih.govnih.gov SPME offers advantages such as being fast, easy to automate, and non-destructive to the sample. sigmaaldrich.commdpi.com
Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. scioninstruments.com The choice of solvent is critical and depends on the physicochemical properties of the analyte, such as its LogP value. scioninstruments.com For the analysis of ethyl carbamate, LLE has been used with solvents like dichloromethane (B109758) and chloroform. nih.gov A variation of this technique, liquid-liquid extraction with low-temperature partitioning (LLE-LTP), has been optimized for the determination of carbamates in beverages, proving to be a rapid, efficient, and low-cost method. scielo.brresearchgate.net Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption. nih.gov
Impurity Profiling and Characterization in Synthetic Research
Impurity profiling is the identification and quantification of impurities in a drug substance or product. It is a critical aspect of pharmaceutical research and development, as impurities can affect the efficacy and safety of the final product. Regulatory agencies like the ICH (International Council for Harmonisation) have established guidelines for the reporting, identification, and qualification of impurities. nih.gov
In the synthesis of this compound, impurities can arise from several sources, including:
Starting materials: Impurities present in the initial reactants can be carried through the synthesis.
Intermediates: Unreacted intermediates can remain in the final product.
By-products: Side reactions can lead to the formation of undesired compounds.
Degradation products: The final compound may degrade during synthesis, purification, or storage.
Advanced analytical techniques, particularly hyphenated methods like LC-MS and GC-MS, are essential for comprehensive impurity profiling. nih.gov These techniques allow for the separation of the main compound from its impurities, followed by their identification based on their mass spectra. A study on an intermediate for a carbamate chemical warfare agent demonstrated the use of GC-HRMS combined with chemometrics to link the impurity profiles of the final product to the starting materials used in its synthesis. helsinki.fi This highlights the power of impurity profiling in tracing the origin of a synthetic product. For this compound, which is an intermediate in the synthesis of the herbicide Phenmedipham (B1680312), careful impurity profiling would be necessary to ensure the quality and purity of the final active ingredient. chemicalbook.com
Q & A
Q. What synthetic methodologies are recommended for Ethyl (3-hydroxyphenyl)carbamate?
this compound can be synthesized via acylation of m-aminophenol using ethyl chloroformate in the presence of a base (e.g., potassium bicarbonate). This method is analogous to the synthesis of mthis compound, where methyl chloroformate reacts with m-aminophenol under similar conditions. Reaction optimization should focus on controlling temperature (room temperature) and stoichiometric ratios to minimize byproducts .
Q. What analytical techniques are effective for quantifying this compound in biological or environmental samples?
High-performance liquid chromatography (HPLC) with fluorescence detection is a robust method, particularly after pre-column derivatization using agents like 9-xanthydrol to enhance sensitivity. Gas chromatography-mass spectrometry (GC-MS) is also viable, with detection limits as low as 35 µg/L for ethyl carbamate analogs. For complex matrices (e.g., fermented foods), solid-phase microextraction (SPME) can improve recovery rates .
Q. What safety precautions are critical during laboratory handling of this compound?
Key precautions include:
- Respiratory protection : Use particulate filters (EN 143 standard) to avoid inhalation of dust.
- Skin protection : Wear nitrile gloves and apply barrier creams to prevent irritation.
- Storage : Store in airtight containers away from oxidizers to prevent hazardous reactions.
- Waste disposal : Avoid draining into waterways; follow regional regulations for chemical waste segregation .
Advanced Research Questions
Q. How does the 3-hydroxyphenyl substituent influence the compound’s stability and metabolic pathways compared to ethyl carbamate?
The hydroxyl group increases polarity, potentially altering solubility and interaction with biological membranes. Unlike ethyl carbamate (which metabolizes to carcinogenic vinyl carbamate), the 3-hydroxyphenyl derivative may undergo glucuronidation or sulfation, reducing genotoxicity. Comparative in vitro assays (e.g., microsomal stability studies) are recommended to validate these pathways .
Q. What contradictions exist in toxicological data between this compound and its structural analogs?
- Acute toxicity : Mthis compound is not classified for acute toxicity (ECHA data), whereas ethyl carbamate is a known carcinogen (Group 2A, IARC).
- Mechanistic divergence : Ethyl carbamate’s carcinogenicity arises from cytochrome P450-mediated activation to vinyl carbamate, while the 3-hydroxyphenyl analog’s bulky substituent may hinder this pathway. Resolution requires comparative mutagenicity assays (e.g., Ames test) and in vivo tumorigenicity studies .
Q. What experimental strategies can address conflicting data on this compound’s environmental persistence?
- Degradation studies : Perform photolysis/hydrolysis experiments under controlled pH and UV conditions.
- Soil adsorption assays : Use batch equilibrium methods to assess binding to organic matter.
- Advanced analytics : Employ LC-QTOF-MS to identify transformation products and quantify half-lives in simulated ecosystems .
Methodological Challenges and Data Gaps
Q. How can researchers mitigate variability in detecting this compound across food matrices?
- Matrix-specific validation : Optimize extraction protocols (e.g., QuEChERS for fermented foods) to account for interfering compounds like polyphenols.
- Internal standards : Use isotopically labeled analogs (e.g., d5-ethyl carbamate) to correct for recovery losses.
- Collaborative trials : Cross-validate methods through inter-laboratory studies to harmonize detection limits .
Q. What are the understudied areas in the compound’s structure-activity relationship (SAR)?
- Electrophilic potential : Computational modeling (e.g., DFT) to predict reactivity of the carbamate group.
- Metabolite profiling : Use hepatic microsomes or recombinant enzymes to identify phase I/II metabolites.
- Receptor binding assays : Screen for interactions with aryl hydrocarbon receptor (AhR) or estrogen receptors due to the phenolic moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
